B1576746 PROTO_PROSY Protonectin

PROTO_PROSY Protonectin

Cat. No.: B1576746
Attention: For research use only. Not for human or veterinary use.
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Description

PROTO PROSY Protonectin is a cationic antimicrobial peptide (AMP) originally isolated from the venom of the neotropical social wasp *Agelaia pallipes pallipes* . Its primary mechanism of action involves a potent membrane-perturbation activity that disrupts the integrity of microbial cell membranes, leading to increased permeability and cell death . This action is facilitated by the peptide's ability to fold into an α-helical conformation upon contact with membrane-mimicking environments, a structural feature that is essential for its antibacterial efficacy . Research demonstrates that PROTO PROSY Protonectin exhibits broad-spectrum and potent activity against a range of bacteria, including multi-drug resistant strains, as well as against fungal cells . In studies on yeast, the peptide's fungicidal activity is linked not only to membrane disruption but also to the induction of cellular reactive oxygen species (ROS) production . Furthermore, PROTO_PROSY Protonectin has been shown to inhibit the formation of fungal biofilms and is effective against adherent cells, highlighting its potential as a novel therapeutic agent against persistent fungal infections . Given the urgent need for new antimicrobial strategies, this peptide offers significant research value as a lead compound for studying alternative anti-infectives and for exploring the mechanisms of membrane-active peptides.

Properties

bioactivity

Antibacterial

sequence

ILGTILGLLKGL

Origin of Product

United States

Discovery, Bioprospecting, and Characterization Methodologies

Bioprospecting Strategies and Identification of Source Organisms (e.g., Wasp Venoms)

Bioprospecting of wasp venoms is a significant area of research for discovering new pharmacologically active substances. researchgate.net Venoms from Hymenoptera, including wasps, are complex mixtures of proteins, peptides, and other low molecular weight toxins. scielo.br These components often have potent biological activities, making them a rich source for drug discovery. researchgate.net

Protonectin was first identified from the venom of the social wasp Protonectarina sylveirae. novoprolabs.comnih.gov Subsequent research has also identified an identical peptide sequence in the venoms of other wasp species, including Agelaia pallipes pallipes and Parachartergus fraternus. mdpi.comnih.govuniprot.org The discovery of Protonectin and other peptides like it often involves a combination of proteomic and transcriptomic approaches. nih.govresearchgate.net These strategies allow researchers to analyze the complex mixture of molecules in wasp venom and identify novel compounds. researchgate.net

The identification of Protonectin in multiple wasp species highlights a degree of conservation for this peptide. nih.gov The venom of social wasps is primarily a defensive tool, and its components, including peptides like Protonectin, contribute to the inflammatory processes and pain associated with a sting. researchgate.net

Methodologies for Peptide Isolation and Purification from Biological Sources

The isolation and purification of peptides like Protonectin from venom are multi-step processes. A common initial step is the extraction of crude venom from the wasps. Following extraction, the venom is typically subjected to various chromatographic techniques to separate its components.

High-performance liquid chromatography (HPLC) is a key method used in the purification of Protonectin. nih.govbvsalud.orgexplorationpub.com Specifically, reverse-phase HPLC (RP-HPLC) is frequently employed to separate peptides based on their hydrophobicity. nih.govexplorationpub.com The venom is fractionated, and the resulting fractions are tested for biological activity. researchgate.net

Further purification may involve techniques like molecular exclusion chromatography. researchgate.net Once a purified peptide is obtained, its amino acid sequence is determined. Edman degradation and mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and electrospray ionization-mass spectrometry (ESI-MS), are standard methods for sequencing peptides like Protonectin. nih.govnih.govscielo.br The combination of these techniques allows for the precise determination of the peptide's primary structure. nih.gov Solid-phase peptide synthesis can then be used to create synthetic versions of the peptide for further study, ensuring a pure and reliable supply. nih.gov

Initial Academic Screening Techniques for Activity Profiling

Once isolated or synthesized, Protonectin is subjected to a variety of in vitro assays to determine its biological activities. A significant area of interest has been its antimicrobial properties. The minimum inhibitory concentration (MIC) is determined using standard serial dilution methods to assess the peptide's effectiveness against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov These assays involve exposing bacterial cultures to decreasing concentrations of the peptide to find the lowest concentration that prevents visible growth. nih.gov

Beyond its antibacterial action, Protonectin's effects on eukaryotic cells are also investigated. Hemolytic assays using red blood cells are conducted to determine if the peptide causes cell lysis. nih.govmdpi.com Mast cell degranulation assays are also common, measuring the release of histamine (B1213489) from mast cells in response to the peptide. nih.govscielo.br

To understand the mechanism of action, researchers employ various techniques. Circular dichroism (CD) spectroscopy is used to study the secondary structure of the peptide in different environments, such as in aqueous solution or in the presence of membrane-mimicking environments like SDS micelles or TFE/water mixtures. nih.govresearchgate.net These studies have shown that Protonectin tends to adopt an α-helical conformation in membrane-like environments, which is believed to be important for its biological activity. nih.govresearchgate.net Assays to measure the permeabilization of bacterial membranes, such as the release of cytoplasmic β-galactosidase, provide further insight into how the peptide kills bacteria. nih.govresearchgate.net

Interactive Data Table: Biological Activities of Protonectin

ActivityOrganism/Cell TypeMethodFindingCitation
AntimicrobialE. coli, P. aeruginosa, B. subtilis, S. aureusMinimum Inhibitory Concentration (MIC)Active against both Gram-positive and Gram-negative bacteria. mdpi.com
HemolyticRat erythrocytesHemolysis AssayWeak hemolytic activity. mdpi.comuniprot.org
Mast Cell DegranulationRat peritoneal mast cellsHistamine Release AssayInduces histamine release. nih.govscielo.br
ChemotacticPolymorphonucleated leukocytes (PMNL)Chemotaxis AssayActs as a chemotactic peptide for PMNLs. novoprolabs.commdpi.com
AntifungalCryptococcus neoformans, Candida albicansMinimum Inhibitory Concentration (MIC)Moderate antifungal activity. uq.edu.auresearchgate.net

Synthetic Strategies and Analogue Design in Protonectin Research

Rational Design and Engineering Principles for Protonectin Analogues (e.g., Protonectin-F, neuroVAL)

The development of Protonectin analogues is driven by the goal of optimizing its therapeutic profile, often by enhancing a desired biological activity while minimizing toxicity. hplc.euresearchgate.net This process is guided by structure-activity relationship (SAR) studies, which correlate changes in physicochemical properties like hydrophobicity, helicity, and net charge with functional outcomes. researchgate.netresearchgate.net

Protonectin-F was rationally designed from the parent Protonectin peptide to improve its antinociceptive (pain-relieving) properties and reduce adverse motor effects. mdpi.comthermofisher.comamericanpeptidesociety.org The key modification in Protonectin-F is the substitution of the leucine (B10760876) (Leu) residues at positions 2 and 8 with phenylalanine (Phe), resulting in the sequence Ile-Phe -Gly-Thr-Ile-Leu-Gly-Phe -Leu-Lys-Gly-Leu-NH₂. mdpi.comamericanpeptidesociety.org The rationale for this substitution was based on several principles:

Enhanced Biological Activity : The designed modifications successfully resulted in a peptide, Protonectin-F, that exhibited a higher antinociceptive effect, comparable to that of morphine, but with less motor impairment than the original Protonectin. mdpi.comthermofisher.com

NeuroVAL , another peptide analogue, is often discussed in the context of Protonectin research; however, it is important to note that it was designed as an analogue of a different wasp venom peptide, Agelaia-MPI . uq.edu.auymcamerica.com The primary goal in designing neuroVAL was to reduce the significant hemolytic (toxic to red blood cells) activity of Agelaia-MPI while retaining its therapeutic potential. uq.edu.auhplc.euymcamerica.com While the antimicrobial activity of neuroVAL was found to be lower than its parent peptide, its toxicity was substantially reduced, making it a candidate for development as a non-toxic cell-penetrating peptide. uq.edu.auymcamerica.com

The design of these analogues highlights a key principle in peptide engineering: the modulation of physicochemical properties to fine-tune biological function. By making specific amino acid substitutions, researchers can systematically alter the peptide's structure and activity.

Table 2: Comparative Physicochemical and Biological Properties of Protonectin and its Analogues
PeptideParent PeptideKey ModificationDesign RationaleObserved Outcome
Protonectin-F ProtonectinLeu2 -> Phe, Leu8 -> PheIncrease helicity and hydrophobicity to improve antinociceptive activity and bioavailability. mdpi.comthermofisher.comHigher antinociceptive effect with less motor impairment compared to Protonectin. mdpi.comthermofisher.com Similar antimicrobial and cytotoxic profiles to Protonectin. uq.edu.au
neuroVAL Agelaia-MPISequence modification to reduce toxicity.Reduce non-specific toxicity (hemolytic activity) of the parent peptide. uq.edu.auhplc.euymcamerica.comSignificantly reduced toxicity and antimicrobial activity compared to Agelaia-MPI; potential as a non-toxic cell-penetrating peptide. uq.edu.auymcamerica.com

Advanced Methodological Approaches for Analogue Synthesis and Purification

Following the synthesis of Protonectin and its analogues, purification is a critical step to isolate the target peptide from a mixture of impurities, which can include truncated or deletion sequences and by-products from the cleavage process. unife.it

The standard and most widely documented method for the purification of Protonectin and its analogues is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . uq.edu.aunih.gov This technique separates peptides based on their hydrophobicity.

Stationary Phase : A non-polar stationary phase, typically a silica (B1680970) support chemically modified with C18 (octadecyl) alkyl chains, is commonly used. uq.edu.aumdpi.com

Mobile Phase : A gradient of a polar mobile phase is used for elution. This usually consists of water (Solvent A) and a more non-polar organic solvent like acetonitrile (B52724) (ACN) (Solvent B). chromacon.com Both solvents are typically acidified with a small amount of trifluoroacetic acid (TFA) (e.g., 0.05-0.1%), which acts as an ion-pairing agent to improve peak shape and resolution. uq.edu.auchromacon.com

Elution : The purification process starts with a high concentration of Solvent A, and the concentration of Solvent B is gradually increased. More hydrophobic peptides interact more strongly with the C18 column and therefore elute at higher concentrations of acetonitrile. For Protonectin-F, a linear gradient of 15–65% acetonitrile/water over 55 minutes has been reported. uq.edu.au

While single-column batch RP-HPLC is effective, more advanced and efficient methodologies are being employed, particularly for larger-scale production, to improve yield and reduce solvent consumption.

Solid-Phase Extraction (SPE) : RP-SPE can be used as a rapid and economical method for the initial cleanup and enrichment of synthetic peptides before final polishing by HPLC. ethz.chbohrium.combachem.com It operates on the same principles as RP-HPLC but is often used for sample pre-treatment.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) : This is a state-of-the-art continuous chromatography technique that significantly enhances purification efficiency. bohrium.com The MCSGP process uses two interconnected columns operating in a counter-current fashion, allowing for the internal recycling of fractions containing both the product and impurities. This recycling overcomes the traditional trade-off between purity and yield, allowing for the recovery of highly pure peptides with significantly higher yields and lower solvent consumption compared to conventional batch HPLC. chromacon.com This technology represents a major advancement for the industrial-scale purification of therapeutic peptides.

Molecular and Cellular Mechanisms of Action of Protonectin

Elucidation of Membrane Perturbation Mechanisms

A primary mechanism of protonectin's antimicrobial action is the disruption of cell membrane integrity. nih.govnih.gov This peptide exhibits potent activity against a variety of bacteria, including multidrug-resistant strains, and fungi by physically perturbing their membranes. nih.govnih.gov

Studies using circular dichroism (CD) have revealed crucial structural details about its interaction with membranes. In an aqueous environment, protonectin adopts a disordered, random coil conformation. nih.gov However, in a membrane-mimicking environment, it transitions into a distinct α-helical structure. nih.govnih.gov This conformational change is essential for its antimicrobial function. Molecular dynamics simulations confirm that the α-helical conformation within the membrane is a requirement for its antibacterial activity. nih.govnih.gov The α-helix creates an amphiphilic structure, where hydrophilic lysine (B10760008) residues are positioned on one side and hydrophobic residues on the other, facilitating its insertion into the lipid bilayer. researchgate.net

This interaction leads to significant alterations in membrane permeability. researchgate.netnih.gov Protonectin has been shown to induce the leakage of cytoplasmic contents. researchgate.net For instance, treatment of E. coli with protonectin causes the release of cytoplasmic β-galactosidase, indicating that the peptide destabilizes the inner bacterial membrane. researchgate.net Furthermore, assays using the fluorescent dye propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes, confirm that protonectin injures bacterial and yeast cell membranes, leading to a significant influx of PI. nih.govresearchgate.netnih.gov Scanning electron microscopy has provided visual evidence of this disruption, showing that bacteria treated with protonectin have a more corrugated and damaged surface compared to untreated cells. nih.gov This membrane-perturbing action appears to be the core of its potent bactericidal and fungicidal activity. nih.govnih.gov

Table 1: Effects of Protonectin on Microbial Membrane Integrity

Experimental Assay Organism(s) Observed Effect Implication Reference(s)
Circular Dichroism (CD) N/A (membrane-mimicking env.) Adopts α-helical conformation Structure is crucial for membrane interaction and activity. nih.govnih.gov
β-galactosidase Release E. coli Time-dependent release of cytoplasmic enzyme Destabilization and permeabilization of the inner membrane. researchgate.net
Propidium Iodide (PI) Uptake E. coli, Yeast Significant influx of PI into cells Compromised membrane integrity and increased permeability. nih.govresearchgate.netnih.gov
Scanning Electron Microscopy (SEM) Bacteria Morphological changes, corrugated surface Physical damage to the bacterial cell membrane. nih.gov

Investigation of the Role of Cellular Reactive Oxygen Species (ROS) Induction

Beyond direct membrane damage, protonectin's mode of action, particularly against fungi like Candida albicans, involves the induction of intracellular reactive oxygen species (ROS). nih.govresearchgate.net ROS are chemically reactive molecules and free radicals derived from molecular oxygen, and their overproduction can lead to oxidative stress, damaging vital cellular components such as proteins, lipids, and DNA, ultimately causing cell death. nih.govmdpi.comfrontiersin.org

Studies have shown that in addition to disturbing membrane integrity, protonectin treatment leads to a significant increase in ROS production within yeast cells. nih.govresearchgate.net This suggests a dual mechanism of action where the peptide first disrupts the cell membrane, which may then facilitate or trigger the accumulation of lethal levels of intracellular ROS. nih.govresearchgate.net The uncontrolled production and accumulation of ROS are associated with damage to critical cellular molecules, driving the cells toward apoptosis or necrosis. researchgate.net This induction of oxidative stress is a common mechanism for various antifungal agents and is considered a key part of protonectin's fungicidal effects. researchgate.netfrontiersin.org

Table 2: Summary of Protonectin's ROS-Inducing Effects in Yeast

Organism Primary Mechanism Secondary Mechanism Outcome Reference(s)
Yeast (Candida albicans) Membrane Integrity Disruption Induction of Cellular ROS Production Fungal cell death (fungicidal activity) nih.govresearchgate.net

Analysis of Specific Molecular Interactions and Receptor Engagement

Protonectin and its derivatives also engage in more specific interactions with host cell systems, modulating inflammatory and pain pathways.

The peptide is a potent chemoattractant for polymorphonucleated leukocytes (PMNLs). nih.govuniprot.orguniprot.org The full-length protonectin peptide (ILGTILGLLKGL-NH2) and its shorter fragment, Protonectin (1-6) (ILGTIL-NH2), both induce PMNL chemotaxis. nih.gov This activity suggests an interaction with G-protein coupled receptors (GPCRs) on the surface of these immune cells, which are typically involved in recognizing chemotactic signals. nih.govuniprot.org Interestingly, while both peptides are individually effective, a mixture of the two results in reduced chemotactic activity, possibly because they form a supra-molecular structure that interferes with optimal receptor docking. nih.gov

More recent research has explored the antinociceptive (pain-reducing) properties of protonectin and its engineered analog, protonectin-F. nih.govresearchgate.net Studies investigating the mechanism of protonectin-F revealed that its pain-reducing effects are likely not caused by direct action on opioid or cannabinoid receptors. nih.govresearchgate.net Instead, the antinociceptive activity appears to be mediated by the activation of the descending pain control pathway. nih.govresearchgate.net This pathway is a "top-down" system originating in the brain (e.g., in the periaqueductal gray and rostral ventromedial medulla) that modulates pain signals at the spinal cord level. physio-pedia.comphysio-pedia.comnih.gov The antinociceptive effects of protonectin-F were diminished by antagonists for opioid and cannabinoid pathways, indicating that these systems are involved downstream in the descending modulation activated by the peptide. nih.govresearchgate.net

Characterization of Cellular Internalization Pathways

The ability of protonectin to enter host cells has been investigated, revealing it possesses characteristics of a cell-penetrating peptide (CPP). researchgate.net CPPs are peptides capable of crossing cell membranes to deliver cargo into the cell's interior, often without causing significant membrane damage. nih.gov

Studies using protonectin labeled with the fluorescent dye AlexaFluor 488 have tracked its uptake into both non-cancerous (HEK293) and cancerous (HCT116) human cell lines. researchgate.net The results showed that protonectin is internalized by both cell types. researchgate.netresearchgate.net The process of cellular entry for CPPs can occur through two main routes: direct translocation across the membrane or energy-dependent endocytosis. nih.gov While the precise pathway for protonectin is still under full investigation, its ability to penetrate cells opens possibilities for its use as a delivery vehicle for therapeutic molecules. researchgate.netethz.ch

Table 3: Cellular Internalization of Protonectin

Peptide Cell Lines Tested Observation Potential Mechanism Reference(s)
Protonectin (AlexaFluor 488 labeled) HEK293 (non-cancerous), HCT116 (cancerous) Peptide is internalized by both cell lines. Acts as a cell-penetrating peptide (CPP). researchgate.netresearchgate.net
Protonectin-F (AlexaFluor 488 labeled) HEK293 (non-cancerous), HCT116 (cancerous) Peptide is internalized by both cell lines. Acts as a cell-penetrating peptide (CPP). researchgate.netresearchgate.net

Biological Activities and Functional Characterization of Protonectin

Antimicrobial Efficacy Against Fungal Pathogens (e.g., candidiasis models, inhibition of biofilm formation)

Protonectin demonstrates significant antifungal and fungicidal activity, particularly against various Candida species, which are common causes of candidiasis in immunocompromised individuals. nih.gov Research indicates that its mechanism of action involves the disruption of fungal cell membrane integrity. nih.gov Furthermore, protonectin has been shown to induce the production of reactive oxygen species (ROS) within yeast cells, contributing to its fungicidal effects. nih.gov

A critical aspect of its antifungal efficacy is its ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to conventional antifungal agents. nih.gov Protonectin not only prevents the formation of these biofilms but can also act on adherent fungal cells within them. nih.gov This dual action makes it a promising candidate for addressing challenging fungal infections. nih.gov

Fungal Pathogen FocusObserved Effect of ProtonectinMechanism of Action
Candida species (general)Potent antifungal and fungicidal activityDisruption of membrane integrity, Induction of cellular ROS
Fungal BiofilmsInhibition of biofilm formation, Action against adherent cellsDisruption of biofilm structure

Antibacterial Potency Against Gram-Positive and Gram-Negative Bacteria (e.g., multidrug-resistant strains)

Protonectin exhibits substantial antibacterial activity across a broad spectrum, affecting both Gram-positive and Gram-negative bacteria. researchgate.net Its efficacy extends to multidrug-resistant strains, which represents a significant advantage in the context of rising antibiotic resistance. researchgate.net The primary mechanism behind its antibacterial action is the targeting and perturbation of the bacterial cell membrane. researchgate.net

Studies involving derivatives of protonectin, created through D-amino acid substitutions, have confirmed that these modified peptides retain strong antimicrobial activity against both bacteria and fungi. nih.gov These analogs, like the parent molecule, appear to function by disrupting the integrity of the microbial cell membrane, leading to cell death. nih.gov This membrane-active mode of action is a hallmark of many antimicrobial peptides and is less susceptible to conventional resistance mechanisms. researchgate.net

Bacterial TypeActivity LevelMechanism of ActionEfficacy against Resistant Strains
Gram-Positive BacteriaSubstantialMembrane perturbation/disruptionYes
Gram-Negative BacteriaSubstantialMembrane perturbation/disruptionYes

Immunomodulatory Effects (e.g., mast cell degranulation, leukocyte chemotaxis)

Antimicrobial peptides are often recognized for their dual role as both antimicrobial and immunomodulatory agents, capable of influencing the host immune response. nih.gov These activities can include stimulating or inhibiting the production of cytokines and chemokines, and attracting immune cells like leukocytes to the site of infection. ed.ac.uk However, based on the reviewed scientific literature, specific studies detailing the direct effects of protonectin on mast cell degranulation or leukocyte chemotaxis have not been prominently reported. While the broader class of host defense peptides, to which protonectin belongs, is known for such immunomodulatory functions, direct experimental evidence for protonectin in these specific processes is not yet fully characterized. ed.ac.uk

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators (e.g., TNF-α production)

Research into a novel peptide derived from proton, identified as protonectin-F, has illuminated its anti-inflammatory capabilities. frontiersin.org In vitro studies have shown that protonectin-F can decrease the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. frontiersin.org The modulation of such inflammatory mediators suggests that protonectin and its analogs could play a role in controlling inflammatory responses, which may also contribute to their effectiveness in treating pain associated with inflammation. frontiersin.org The ability of peptides to modulate crucial inflammatory signaling pathways, such as those involving TNF-α, is a significant area of therapeutic research. frontiersin.org

Antinociceptive Activities and Associated Signaling Pathways

A peptide identified from wasp venom, protonectin, and a subsequently designed analog, protonectin-F, have demonstrated notable antinociceptive (pain-relieving) activity. frontiersin.org The designed peptide, protonectin-F, showed higher antinociceptive effects compared to the original protonectin. frontiersin.org Investigations into its mechanism revealed that its pain-relieving action is linked to critical antinociception pathways. frontiersin.org Specifically, the antinociceptive effects of protonectin-F were diminished by the administration of antagonists for opioid and cannabinoid receptors, indicating the involvement of these signaling pathways in its mode of action. frontiersin.org Further research suggests this effect may be due to the activation of the descending pain control pathway rather than direct receptor action. frontiersin.org

Structural Biology and Structure Activity Relationship Studies of Protonectin

Protonectin, a cationic antimicrobial peptide (AMP) originally isolated from the venom of the social wasp Protonectarina sylveirae, has garnered scientific interest for its potent biological activities. Understanding the three-dimensional structure of this peptide and how specific structural features relate to its function is crucial for its potential development as a therapeutic agent. This involves a combination of advanced spectroscopic techniques and the strategic design of synthetic analogues to probe the determinants of its activity.

Advanced Analytical and Methodological Approaches in Protonectin Research

Mass Spectrometry for Peptide Identification and Characterization

Mass spectrometry is a cornerstone technique in the study of peptides like Protonectin, enabling precise identification and detailed structural characterization directly from complex biological sources such as animal venoms. nih.govresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are instrumental in determining the exact molecular mass of the peptide. nih.govuq.edu.au For instance, MALDI-TOF MS has been successfully used to identify the molecular weights of novel peptides separated from biological secretions via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov

Beyond simple mass determination, tandem mass spectrometry (MS/MS) is employed for de novo sequencing. This process involves fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting fragments to deduce its amino acid sequence. unesp.br This approach was critical in identifying a Protonectin peptide from the venom of the wasp Parachartergus fraternus. nih.govresearchgate.net This level of detailed characterization is fundamental for synthesizing the peptide and its analogues for further structure-activity relationship studies. uq.edu.au

Table 1: Mass Spectrometry Techniques in Protonectin Research
TechniqueApplication in Protonectin ResearchReference
MALDI-TOF MSDetermination of peptide molecular mass from HPLC fractions. nih.gov
ESI-MSIdentification of purified synthetic peptide masses. uq.edu.au
Tandem MS (MS/MS)de novo sequencing to determine the amino acid sequence. unesp.br

Biochemical Assays for Enzyme Activity and Cellular Viability in Research Models

A variety of biochemical assays are employed to quantify the biological activity of Protonectin and its analogues. To determine its antimicrobial potency, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are routinely performed. nih.gov For example, the MIC of Protonectin has been determined against various bacteria, including multidrug-resistant strains of E. coli (32 μM) and S. aureus (8 μM). nih.gov Time-kill kinetic assays further reveal the speed at which the peptide acts, showing that Protonectin can reduce bacterial populations by over 99.9% within 60 minutes at specific concentrations. nih.gov

Assays that measure membrane permeabilization provide mechanistic insights. The N-Phenyl-1-naphthylamine (NPN) assay is used to assess the disruption of the outer membrane of Gram-negative bacteria, while the o-nitrophenyl-β-D-galactopyranoside (ONPG) assay measures the integrity of the inner membrane by detecting the leakage of the cytoplasmic enzyme β-galactosidase. nih.gov Studies show that Protonectin disrupts both the outer and inner membranes in a dose-dependent manner. nih.gov

Cellular viability assays are used to evaluate the peptide's effect on various cell types. For instance, the cytotoxicity of Protonectin and its analogue, Protonectin-F, has been tested against cancerous and non-cancerous cell lines. uq.edu.au Furthermore, assays measuring the production of reactive oxygen species (ROS) in fungal cells have shown that Protonectin can induce oxidative stress, contributing to its antifungal activity. researchgate.netoup.com

Table 2: Summary of Biochemical Assays in Protonectin Research
Assay TypeSpecific AssayPurposeKey Finding for Protonectin
Antimicrobial PotencyMinimum Inhibitory Concentration (MIC)Determine the lowest concentration to inhibit microbial growth.Effective against E. coli (32 μM) and S. aureus (8 μM). nih.gov
Time-Kill KineticsMeasure the rate of bactericidal activity.Rapidly kills >99.9% of E. coli and S. aureus within 60 mins. nih.gov
Membrane PermeabilityNPN UptakeAssess outer membrane disruption.Disrupts outer membrane in a dose-dependent manner. nih.gov
ONPG AssayAssess inner membrane disruption.Induces permeability changes in the inner membrane. nih.gov
Cellular ViabilityCytotoxicity AssaysEvaluate toxicity against mammalian cells.Toxic to some cancerous and non-cancerous cell lines. uq.edu.au
Mechanism of ActionROS ProductionMeasure induction of oxidative stress.Induces ROS production in yeast cells. researchgate.net

Application of Proteomics and Peptidomics Techniques

Proteomics and peptidomics are large-scale analytical approaches that provide a comprehensive profile of the proteins and peptides present in a biological sample. unesp.brnih.gov These "omics" techniques have been instrumental in the discovery of Protonectin and other novel peptides from the complex mixtures that constitute animal venoms. unesp.brsemanticscholar.org By combining separation techniques like HPLC with mass spectrometry, researchers can perform "venom profiling," which maps the peptidome of a specific venom. unesp.br

This approach was used to profile the venom of the social wasp Agelaia pallipes pallipes, leading to the identification of Protonectin. unesp.br Peptidomics not only facilitates the discovery of new molecules but also provides insights into the diversity and complexity of venom compositions. unesp.br By comparing the venom profiles of different species, such as social versus solitary wasps, researchers can identify peptides that are unique to certain groups, offering clues about their evolutionary and functional significance. nih.gov This global view is essential for understanding the molecular arsenal (B13267) of venomous creatures and for identifying promising new lead compounds for drug development. nih.gov

Theoretical Frameworks and Computational Studies on Protonectin

Computational Design and Optimization of Peptide Structures and Analogues

Computational methods provide a powerful platform for the rational design and optimization of Protonectin's structure to enhance its therapeutic potential while minimizing undesirable effects. These approaches leverage the peptide's known sequence and structure-activity relationships (SAR) to create novel analogues with improved properties.

One significant strategy involves using the native peptide as a template for de novo design. An unsupervised machine-learning approach has been successfully employed to generate variations of the Protonectin sequence. This method, which operates in a strictly sequence-oriented fashion, can identify peptides with significantly improved membranolytic (membrane-disrupting) and selective activities. By analyzing variations and permutations of the template sequence, such computational models help reveal critical sequence features essential for activity and selectivity, thereby guiding the efficient design of new peptides.

Another avenue of computational design focuses on creating specific analogues to modulate biological activity. For instance, an analogue named Protonectin-F was designed by replacing two leucine (B10760876) residues with phenylalanine. This modification was intended to enhance its antinociceptive (pain-relieving) activity and reduce motor impairment side effects. nih.gov Subsequent experimental validation confirmed that Protonectin-F exhibited higher antinociceptive effects compared to the parent peptide. nih.gov Similarly, another analogue, Phe-Prt, was created by substituting the eleventh amino acid with phenylalanine. This single substitution resulted in a peptide with potent activity against Gram-positive bacteria but no activity against Gram-negative bacteria, indicating a significant increase in selectivity.

These examples highlight how computational design, from machine-learning-driven discovery to targeted amino acid substitution, facilitates the optimization of Protonectin's structure for specific therapeutic applications.

Table 1: Computationally-Informed Analogues of Protonectin

Analogue Name Modification from Parent Protonectin Primary Goal of Design Key Computational Insight
Protonectin-F Leucine to Phenylalanine substitutions Enhance antinociceptive activity, reduce side effects Modification of specific residues to modulate biological function. nih.gov
Phe-Prt Substitution at the 11th amino acid position with Phenylalanine Improve bacterial selectivity Single amino acid change can drastically alter the spectrum of activity.
Permuted Sequences Variations of the template sequence generated by machine learning Improve membranolytic activity and selectivity Unsupervised machine learning can identify novel, active sequences based on a template.

Predictive Models for Peptide-Membrane Interactions and Dynamics

The primary mechanism of action for many antimicrobial peptides, including Protonectin, involves interaction with and disruption of cellular membranes. Molecular dynamics (MD) simulations are a cornerstone of computational efforts to model these complex and dynamic interactions at an atomic level.

MD simulations have been crucial in understanding the conformational behavior of Protonectin in different environments. Studies have shown that while Protonectin adopts a disordered, random-coil conformation in an aqueous solution, it transitions to a distinct α-helical structure within a membrane environment. This induced α-helicity is considered a requirement for its antimicrobial activity.

Computational models have also been used to study the aggregation behavior of Protonectin. Equilibrium and replica exchange molecular dynamics simulations have investigated the interactions between two Protonectin molecules or between Protonectin and its N-terminal fragment, Protonectin(1-6). These simulations, often using sodium dodecyl sulfate (B86663) (SDS) micelles as a mimic for anionic bacterial membranes, revealed that the peptides tend to aggregate in aqueous environments, held together by hydrophobic interactions and hydrogen bonds.

Furthermore, these predictive models show that a 1:1 mixture of Protonectin and Protonectin(1-6) potentiates membrane perturbation activities. The simulations suggest that in this mixed system, the peptides dissociate after penetrating the micelle, and the Protonectin molecule adopts a more amphipathic conformation with a higher helical content. This enhanced amphipathicity is directly correlated with the experimentally observed increase in antimicrobial activity. These findings demonstrate the power of predictive modeling to elucidate the molecular dynamics that govern Protonectin's function at the membrane interface.

Table 2: Key Findings from Molecular Dynamics (MD) Simulations of Protonectin

Simulation System Model Environment Key Computational Finding Implication for Biological Activity
Single Protonectin Peptide Water vs. Lipid Bilayer Adopts an unordered conformation in water and an α-helical conformation in the membrane. nih.gov The α-helical structure is necessary for antimicrobial function. nih.gov
Two Protonectin Peptides SDS Micelle (Membrane Mimic) Peptides aggregate and remain associated throughout the simulation. Aggregation may influence the mechanism of membrane interaction.
Protonectin + Protonectin(1-6) SDS Micelle (Membrane Mimic) Peptides dissociate upon micelle penetration; Protonectin shows increased helical content. Enhanced amphipathic nature correlates with increased antimicrobial activity.

Theoretical Considerations for Receptor Binding and Signal Transduction Mechanisms

While the membrane-disrupting activities of Protonectin are a primary focus of computational studies, its other biological effects, such as mast cell degranulation and antinociception, suggest potential interactions with specific receptors and signaling pathways. However, detailed computational studies in this area are less extensive.

One of Protonectin's known functions is its ability to promote mast cell degranulation. Theoretical considerations suggest this could be mediated by binding to a G-protein coupled receptor (GPCR), a common mechanism for such activity. While this remains a plausible hypothesis, specific molecular docking or simulation studies to identify the precise receptor and characterize the binding interaction for the parent Protonectin are not widely reported in the literature.

Computational insights can be gleaned from studies of its analogues. Research on the antinociceptive effects of Protonectin-F revealed that its pain-relieving activity was diminished by opioid and cannabinoid antagonists. nih.gov However, further experiments suggested that this effect is likely not caused by direct binding to opioid or cannabinoid receptors. Instead, the theoretical mechanism points towards an indirect activation of the descending pain control pathway. nih.gov This illustrates how computational design, combined with experimental validation, can help refine hypotheses about signal transduction, even if it rules out a direct receptor-ligand interaction.

Pre Clinical Research Paradigms and Translational Implications Non Human Models

Development and Application of In Vitro Model Systems for Efficacy Evaluation

In vitro models are crucial for the initial screening and mechanistic understanding of novel compounds like Protonectin. These systems allow for rapid assessment of biological activity in a controlled environment, providing foundational data before advancing to more complex living models. Research has utilized various in vitro paradigms to evaluate Protonectin's efficacy against different pathological targets, primarily focusing on its antifungal and anticancer properties.

In the realm of infectious disease, studies have demonstrated Protonectin's potent antifungal and fungicidal activity. nih.gov A key mechanism of action identified through in vitro models is the disruption of fungal membrane integrity. nih.gov This is often accompanied by the induction of cellular Reactive Oxygen Species (ROS) production within the yeast cells, contributing to its fungicidal effect. nih.gov Furthermore, Protonectin has been shown to effectively inhibit the formation of fungal biofilms and eliminate adherent fungal cells, which are critical factors in persistent infections. nih.gov

The following table summarizes key findings from the application of in vitro models in the evaluation of Protonectin's efficacy.

Model System/AssayTarget Organism/Cell TypeKey Efficacy FindingsMechanism of Action
Antifungal Assays Yeast Cells (Candida species)Potent antifungal and fungicidal activity.Disrupts membrane integrity; Induces cellular ROS production. nih.gov
Biofilm Inhibition Assay Yeast Cells (Candida species)Inhibits biofilm formation and kills adherent cells. nih.govTargets key stages of biofilm development. nih.gov
Cancer Cell Cytotoxicity Assays Metastatic Breast Cancer CellsSelectively kills cancer cells.Interacts with membrane lipids at the cell surface.

These in vitro findings underscore Protonectin's potential as a therapeutic agent and provide the mechanistic basis for its functional validation in animal models.

Utilization of In Vivo Animal Models for Functional Validation

Following promising in vitro results, in vivo animal models are essential for validating the functional efficacy of a compound in a complex biological system. For Protonectin and its analogues, in vivo studies have primarily centered on antinociceptive (pain relief) and infection models.

Antinociceptive studies have been conducted using a synthetic analogue, Protonectin-F, which was designed based on a naturally occurring Protonectin template from wasp venom. In mouse models of pain, Protonectin-F demonstrated significant antinociceptive activity. The effect was found to be mediated through interactions with opioid and cannabinoid pathways, two critical systems involved in pain modulation. An important observation from these studies was that repeated administration of Protonectin-F induced less tolerance in mice compared to morphine, a standard opioid analgesic. This suggests a potential for developing new pain therapies with fewer adverse effects.

While direct in vivo infection studies with Protonectin are emerging, the potent in vitro antifungal data strongly supports its investigation in animal infection models. nih.gov The demonstrated ability of Protonectin to disrupt fungal membranes, inhibit biofilms, and kill yeast cells in vitro makes it a strong candidate for validation in models of candidiasis or other fungal infections. nih.govfrontiersin.org Such studies are critical to confirm that the peptide can effectively clear infections in a living host.

The table below details the application of in vivo models for the functional validation of Protonectin and its analogues.

Animal ModelApplicationCompoundKey Functional Validation
Mouse Nociception Models (e.g., hot plate test, writhing test)Antinociceptive StudiesProtonectin-FExhibited high antinociceptive activity with less motor impairment; Activity decreased by opioid and cannabinoid antagonists.
Mouse Systemic Fungal Infection Model Infection ModelsProtonectin (projected)Proposed for validation based on strong in vitro antifungal and antibiofilm activity. nih.govfrontiersin.org

Considerations for Protonectin's Development as a Research Tool

Beyond its direct therapeutic potential, Protonectin and its derivatives hold promise for development as specialized research tools. The unique properties of these peptides can be leveraged to investigate fundamental biological processes.

A key consideration is the potential to create highly optimized molecular tools. The development of Protonectin-F, an analogue with enhanced antinociceptive activity and reduced motor impairment compared to the natural template, exemplifies this approach. By modifying the peptide sequence, researchers can fine-tune its properties for specific applications, such as probing the opioid and cannabinoid systems with greater precision.

Furthermore, the mechanism of action of Protonectin—interacting with cell membranes without causing major structural damage—makes it a valuable tool for studying peptide-lipid interactions. It can be used to investigate the biophysical properties of cell membranes and how they are modulated by external peptides. The ability of certain peptides to act as cell-penetrating molecules also opens avenues for using Protonectin as a vehicle to deliver other molecules (cargo) across cell membranes for research purposes.

The advancement of computational tools for predicting the structure and function of antimicrobial peptides can accelerate the design of novel Protonectin-based research reagents. These in silico methods allow for the rapid screening and analysis of new peptide sequences with desired characteristics, reducing the time and expense of experimental identification. This approach can facilitate the creation of a library of Protonectin analogues, each tailored to be a specific probe for different biological questions.

Emerging Research Directions and Future Challenges in Protonectin Studies

Exploration of Novel Biological Targets and Pathways for Protonectin's Actions

Emerging research into the peptide Protonectin is beginning to shed light on its molecular interactions and the subsequent biological effects. Current studies indicate that the primary targets of Protonectin are lipids within cellular membranes. nih.gov The peptide demonstrates a distinct mode of action at the cell interface, interacting with and disrupting membrane integrity. nih.govnih.gov This superficial interaction with the membrane is a key aspect of its activity. nih.gov

In studies involving yeast cells, Protonectin's action involves the disruption of membrane integrity, which leads to the induction of cellular reactive oxygen species (ROS) production. nih.gov This suggests that beyond simple physical disruption, Protonectin may trigger specific stress response pathways within the target cell. Furthermore, research has identified that Protonectin can inhibit the formation of biofilms and is effective against adherent fungal cells, indicating a broader range of biological effects beyond single-cell cytotoxicity. nih.gov

Table 1: Summary of Observed Biological Targets and Effects of Protonectin

Biological Target/Process Observed Effect Cell/System Studied Source
Cell Membrane LipidsActs at the interface, targets lipids. nih.govMetastatic Breast Cancer Cells nih.gov
Membrane IntegrityCauses disruption. nih.govYeast Cells nih.gov
Cellular SignalingInduces production of Reactive Oxygen Species (ROS). nih.govYeast Cells nih.gov
Biofilm FormationInhibits formation and kills adherent cells. nih.govFungal Cells nih.gov
Cell ViabilitySelectively kills metastatic breast cancer cells. nih.govHuman Breast Cancer & Epithelial Cells nih.gov

Development of Advanced Delivery Systems for Research Applications

While research on delivery systems specifically for Protonectin is nascent, the broader field of peptide research offers numerous advanced strategies that could be adapted for its study. The primary limitations of many therapeutic peptides include susceptibility to proteases and potential off-site cytotoxicity. nih.gov Advanced drug delivery systems (DDS) are designed to overcome these barriers by protecting the peptide and ensuring it reaches the target site, thereby improving its pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov

These systems encapsulate or conjugate the peptide, enhancing stability, bioavailability, and targeted delivery. nih.gov For research applications, such systems would be invaluable for studying Protonectin's effects in complex biological environments with greater control and precision.

Several categories of advanced delivery systems hold promise for Protonectin research:

Nanoparticles: Lipid and polymeric nanoparticles can encapsulate peptides, protecting them from degradation. nih.govnbinno.com Peptide-functionalized nanostructures have been extensively explored for applications including drug delivery and targeted therapies due to their high specificity and biocompatibility. researchgate.net

Hydrogels: Peptide-based hydrogels can be used as vehicles for the controlled release of therapeutic agents. mdpi.com

Liposomes: These carriers can encapsulate peptides, ensuring their safe transit through harsh environments, such as the gastrointestinal tract, and facilitate their absorption. nbinno.com

Peptide-Drug Conjugates (PDCs): In this approach, the peptide itself acts as a carrier to deliver a payload to a specific site. nih.gov This leverages the peptide's targeting capabilities to enhance the accuracy of the delivery. nih.gov

Table 2: Potential Advanced Delivery Systems for Peptide Research

Delivery System Type Description Potential Application for Protonectin Research Source
Lipid NanoparticlesLipid-based carriers that can encapsulate peptides.Protect Protonectin from enzymatic degradation in systemic circulation studies. nih.gov
Polymeric NanoparticlesNanocarriers made from polymers to protect and deliver peptides.Enhance stability and control the release profile of Protonectin. nih.gov
HydrogelsThree-dimensional polymer networks that can hold large amounts of water and entrapped molecules.Provide sustained, localized delivery of Protonectin in tissue models. mdpi.com
LiposomesSpherical vesicles composed of a lipid bilayer that can enclose aqueous solutions.Improve the bioavailability of Protonectin for in vivo studies. nbinno.com

Integration with Multi-Omics Approaches to Understand Broader Biological Contexts

To date, specific multi-omics studies on Protonectin have not been extensively published. However, the application of multi-omics technologies represents a significant future direction for understanding the full spectrum of its biological impact. Multi-omics integrates data from various molecular levels—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive picture of cellular responses. nih.gov This approach can uncover complex interactions and pathways that single-omics analysis might miss. nih.gov

For Protonectin research, a multi-omics approach could elucidate the downstream consequences of its interaction with cell membranes. For instance:

Transcriptomics could identify genes that are up- or down-regulated in cancer cells or microbes upon exposure to Protonectin, revealing the activation of stress response, apoptotic, or metabolic pathways.

Proteomics would provide insight into changes in protein expression and post-translational modifications, directly showing how cellular machinery responds to the peptide.

Metabolomics could analyze changes in cellular metabolites, offering a functional readout of the metabolic state of the cell after Protonectin treatment. youtube.com

By combining these datasets, researchers could construct detailed network models of Protonectin's mechanism of action, identifying not only its primary targets but also the entire cascade of cellular events it triggers. semanticscholar.org Such an approach has been used to analyze biofilm formation and antibiotic resistance mechanisms, demonstrating its power to unravel complex biological processes relevant to Protonectin's observed activities. nih.govresearchgate.net

Addressing Methodological Challenges in Peptide Research

The study of Protonectin is subject to the same methodological challenges inherent in all peptide research. These challenges span synthesis, purification, and analysis, and successfully overcoming them is critical for obtaining reliable and reproducible results. unic.ac.cy

A significant challenge is the chemical synthesis of the peptide itself, which is often performed via solid-phase peptide synthesis (SPPS). unic.ac.cyrsc.org The success of SPPS depends heavily on the appropriate choice of resins, linkers, coupling reagents, and protecting groups. unic.ac.cy For peptides with high hydrophobicity, like Protonectin, aggregation during synthesis can be a common issue, leading to incomplete reactions and difficult purification. nih.gov

Further challenges include:

Purification: High-performance liquid chromatography (HPLC) is the standard for peptide purification, but achieving high purity can be difficult, especially for complex or aggregation-prone sequences. rsc.org

Solvent Usage: Traditional peptide synthesis often relies on solvents that are not environmentally friendly. A growing challenge is the development of greener synthetic strategies that are compatible with more sustainable solvents. acs.orgresearchgate.net

Bioanalysis: Quantifying peptides in biological samples using methods like liquid chromatography-mass spectrometry (LC-MS) presents its own set of difficulties. oxfordglobal.com Issues such as poor sensitivity, low analyte recovery, and non-specific binding of the peptide to labware or matrix components can compromise the accuracy of experimental results. oxfordglobal.com

Addressing these challenges through optimized synthesis protocols, advanced purification techniques, and robust bioanalytical methods is essential for advancing the study of Protonectin.

Long-Term Research Perspectives on Protonectin's Biological and Biotechnological Relevance

The long-term research perspective for Protonectin is focused on fully characterizing its mechanisms of action and exploring its potential as a lead compound for biotechnological and therapeutic applications. Its demonstrated selective activity against metastatic breast cancer cells and its antifungal properties suggest significant potential. nih.govnih.gov

Future research will likely concentrate on several key areas. A primary goal is the definitive identification of its molecular targets and signaling pathways. The integration of multi-omics approaches will be instrumental in building a comprehensive model of its cellular effects, moving beyond the current understanding of membrane disruption. nih.gov This deeper knowledge could reveal novel pathways that could be exploited for therapeutic benefit.

Another critical long-term goal is the development of clinically relevant delivery systems. By leveraging advanced formulations like nanoparticles or hydrogels, researchers could potentially overcome the limitations of peptides, such as poor stability and bioavailability, paving the way for more advanced preclinical studies. nih.govnih.gov

Finally, overcoming the fundamental methodological challenges in peptide synthesis and purification will be crucial for producing the high-quality material needed for extensive research and potential future development. rsc.orgacs.org As these hurdles are addressed, the full biological and biotechnological relevance of Protonectin can be systematically explored, potentially yielding new tools for fighting diseases like cancer and fungal infections. nih.gov

Q & A

Q. What are the primary mechanisms underlying Protonectin’s dual antinociceptive and pro-inflammatory effects?

Protonectin exhibits dose-dependent antinociceptive effects in mice, with 16 nmol doses showing comparable efficacy to 8 nmol morphine in reducing pain responses (measured via the Antinociception Index). However, it also induces hyperalgesia and edema via prostanoid and leukotriene pathways, as shown by inhibition experiments using indomethacin (COX inhibitor) and zileuton (5-LOX inhibitor) . To study these dual effects, researchers should design experiments with parallel pharmacological inhibition of inflammatory mediators and use behavioral assays (e.g., electronic von Frey for hyperalgesia) alongside cytokine profiling.

Q. How can researchers validate Protonectin’s antibacterial activity while minimizing cytotoxicity?

Protonectin’s antibacterial efficacy against E. coli and other pathogens is tested via radial diffusion assays, minimum inhibitory concentration (MIC) measurements, and membrane permeability experiments (e.g., PI uptake assays). To reduce cytotoxicity, structural modifications such as introducing fatty acid chains or PEGylation can enhance selectivity. Hemolysis assays using red blood cells are critical to assess toxicity thresholds .

Q. What experimental models are appropriate for studying Protonectin’s bioactivity?

  • In vitro : Use bacterial/fungal cultures (e.g., E. coli 25922) for antimicrobial testing and mammalian cell lines (e.g., mast cells) for degranulation studies.
  • In vivo : Murine models are standard for evaluating antinociception (e.g., thermal/mechanical pain tests) and inflammation (e.g., paw edema measurements). Ensure ethical compliance with NIH guidelines for preclinical studies, including sample size justification and statistical power analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., benzene ring introduction) alter Protonectin’s pharmacological profile?

The introduction of aromatic groups (e.g., benzene rings) enhances membrane interaction and antimicrobial potency by increasing hydrophobicity. However, this may also elevate hemolytic activity. Researchers should employ circular dichroism (CD) spectroscopy to analyze secondary structural changes (e.g., α-helix stabilization) and correlate these with functional assays (e.g., MIC, hemolysis) .

Q. What methodological approaches resolve contradictions in Protonectin’s dose-dependent effects?

Contradictory observations (e.g., antinociception vs. hyperalgesia) can arise from differential activation of signaling pathways at varying concentrations. Use time-course experiments (e.g., 0–120 min post-injection) and multiplex cytokine analysis to map temporal and dose-dependent mediator release. Statistical methods like repeated-measures ANOVA are essential to validate trends .

Q. How can researchers optimize assays for quantifying Protonectin’s membrane-disrupting activity?

Combine laser confocal microscopy (e.g., PI uptake for membrane integrity) with scanning electron microscopy (SEM) to visualize bacterial membrane damage. Include lipopolysaccharide (LPS) competition assays to differentiate between outer and inner membrane targeting. Normalize results against positive controls (e.g., polymyxin B) .

Q. What strategies mitigate variability in Protonectin’s in vivo vs. in vitro efficacy?

In vitro-to-in vivo translation challenges often stem from pharmacokinetic factors (e.g., peptide stability). Conduct serum stability assays and modify protocols using protease inhibitors or PEGylation to enhance half-life. For in vivo studies, employ crossover designs to control for inter-individual variability .

Q. How should researchers design experiments to assess Protonectin’s species-specific reactivity?

Test cross-species reactivity using cell lines or primary cells from multiple organisms (e.g., human, murine, insect). Use species-specific receptor blockers (e.g., TLR4 inhibitors) to identify mechanistic differences. Reference databases like UniProt for sequence homology analysis of target receptors .

Q. What statistical frameworks are recommended for analyzing Protonectin’s multimodal bioactivity data?

Employ multivariate analysis (e.g., PCA) to identify correlations between structural features (e.g., charge, hydrophobicity) and functional outcomes (e.g., MIC, hemolysis). For dose-response studies, use nonlinear regression models (e.g., log-dose vs. response) with Bonferroni correction for multiple comparisons .

Q. How can peptide stability and storage conditions impact Protonectin’s experimental reproducibility?

Store lyophilized Protonectin at −80°C in airtight containers to prevent hydrolysis. For working solutions, use PBS (pH 7.4) with 0.1% BSA to reduce adsorption losses. Validate stability via HPLC and mass spectrometry at regular intervals .

Future Research Directions

  • Mechanistic studies : Explore Protonectin’s interaction with nociceptive receptors (e.g., TRPV1) using patch-clamp electrophysiology.
  • Structural optimization : Apply machine learning to predict bioactive conformations and guide rational design .
  • Translational gaps : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge preclinical findings and clinical potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.